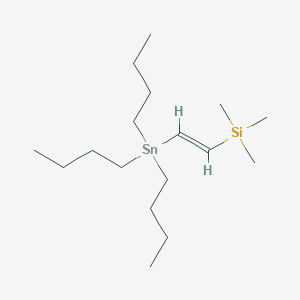

(E)-trimethyl(2-(tributylstannyl)vinyl)silane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of silanes typically involves the reaction of a silicon compound with a hydride or a halide . The specific synthesis process can vary depending on the type of silane and the desired properties .Molecular Structure Analysis

Silanes have a silicon atom bonded to hydrogen atoms and to other groups, which can include vinyl groups . The exact molecular structure depends on the specific type of silane .Chemical Reactions Analysis

Silanes can undergo a variety of chemical reactions, including hydrolysis, condensation, and coupling reactions . These reactions can be used to modify the properties of the silane or to bond the silane to other materials .Physical And Chemical Properties Analysis

The physical and chemical properties of silanes can vary widely depending on their specific structure. For example, vinyl silanes can improve the thermal and mechanical properties of polymers .Wissenschaftliche Forschungsanwendungen

Hiyama Coupling Reactions

- Vinyl tris(trimethylsilyl)silanes, including variants like (E)-trimethyl(2-(tributylstannyl)vinyl)silane, are used in Hiyama coupling reactions. These reactions involve oxidative treatments that generate reactive silanol or siloxane species, facilitating cross-couplings with aryl, heterocyclic, and alkenyl halides. This process is significant in organic synthesis, especially for creating conjugated systems while retaining stereochemistry (Wang et al., 2008).

Polymer Modification and Nanocomposites

- In the field of polymer science, trimethyl(vinyl)silane derivatives are utilized to modify polymers, enhancing their properties like compression set in nanocomposites. This is achieved through chemical bonding between the polymer and components like organoclay, playing a vital role in materials science (Park et al., 2008).

Synthesis of N-Heterocycles and Radical Reactions

- The chemical reactivity of trimethyl(vinyl)silane is explored in creating diverse N-heterocycles and facilitating radical reactions. Such reactions are crucial in synthetic organic chemistry for producing complex molecular structures with potential applications in pharmaceuticals and materials science (Astakhova et al., 2019).

Crosslinking in Polymer Chemistry

- Trimethyl(vinyl)silane derivatives are used to introduce crosslinking in polymers. This application is particularly relevant in creating materials with enhanced thermal and mechanical properties, which is important for industrial applications and advanced materials development (Schapman et al., 2000).

Investigations in Polymer Degradation

- Studies on the thermal degradation of polymers containing vinyl-trimethyl-silane groups contribute to understanding the stability and lifespan of various polymeric materials. Such research is critical for developing materials for high-temperature applications and ensuring long-term durability (Blazsó & Székely, 1974).

Organosilicon Chemistry

- Research on organosilicon derivatives, including vinyl-trimethyl-silane, provides insights into the bond structure and reactivity of these compounds. Understanding these properties is essential for developing new silicon-based materials with unique chemical and physical properties (Nagy et al., 1966).

Surface Coating and Corrosion Protection

- The application of silanes, like vinyl-trimethyl-silane, in surface coatings, particularly on metals, enhances adhesion and provides corrosion protection. This application is significant in the field of materials engineering and corrosion science (Flis & Kanoza, 2006).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

trimethyl-[(E)-2-tributylstannylethenyl]silane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11Si.3C4H9.Sn/c1-5-6(2,3)4;3*1-3-4-2;/h1,5H,2-4H3;3*1,3-4H2,2H3; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDQLLFOVXMXKNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C=C[Si](C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[Sn](CCCC)(CCCC)/C=C/[Si](C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H38SiSn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-trimethyl(2-(tributylstannyl)vinyl)silane | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(4-(2-methoxyethyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2496124.png)

![Methyl 4-(4-(thiazol-2-yloxy)-[1,4'-bipiperidine]-1'-carbonyl)benzoate](/img/structure/B2496126.png)

![2-(3-(Azepan-1-ylsulfonyl)-4-chlorophenyl)benzo[d]thiazole](/img/structure/B2496128.png)

![Ethyl 3-[(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2496132.png)

![(2-Chloropyridin-4-yl)-[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B2496140.png)

![1-(3-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)phenyl)ethanol](/img/structure/B2496142.png)

![2-(2-nitrobenzyl)-1H-benzo[d]imidazole](/img/structure/B2496145.png)